molecular formula C27H23BrN2O3 B11559907 N'-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide

N'-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide

Cat. No.: B11559907
M. Wt: 503.4 g/mol
InChI Key: WNQSONPQGOPBGV-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-bromophenylmethoxy-3-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

Uniqueness

N’-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C27H23BrN2O3

Molecular Weight

503.4 g/mol

IUPAC Name

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H23BrN2O3/c1-32-26-15-20(11-14-25(26)33-18-19-9-12-23(28)13-10-19)17-29-30-27(31)16-22-7-4-6-21-5-2-3-8-24(21)22/h2-15,17H,16,18H2,1H3,(H,30,31)/b29-17+

InChI Key

WNQSONPQGOPBGV-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.